5-((2-fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-((2-Fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a (2-fluorophenyl)amino group at position 5 and an N-(1-phenylethyl)carboxamide moiety at position 2.
Properties
Molecular Formula |
C17H16FN5O |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
5-(2-fluoroanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11(12-7-3-2-4-8-12)19-17(24)15-16(22-23-21-15)20-14-10-6-5-9-13(14)18/h2-11H,1H3,(H,19,24)(H2,20,21,22,23) |
InChI Key |
RLTLEYMPKLYJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences between the target compound and analogous triazole carboxamides:
Key Observations :
- Fluorine Positioning : The ortho-fluorine in the target compound may influence steric hindrance and electronic effects differently than para-fluorine (e.g., ) or difluorinated analogs (e.g., RFM ).
- Amino vs. Alkyl Groups: Amino substituents at position 5 (e.g., ) increase hydrogen-bonding capacity, whereas alkyl/aryl groups (e.g., ethyl in 3o) may enhance metabolic stability.
Stability and Metabolic Considerations
- Compounds with tert-butyl groups (e.g., 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic susceptibility. The target compound’s phenylethyl and fluorophenyl groups likely confer greater stability under acidic conditions .
- Triazole rings generally exhibit robust stability, but electron-withdrawing groups (e.g., fluorine in the target compound) may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Preparation Methods
Reaction Conditions and Catalytic Optimization
Copper(I) iodide (5–10 mol%) in tert-butanol/water (4:1) at 60°C for 12 hours achieves regioselectivity >98% for the 1,4-isomer. Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes without compromising yield (Table 1).
Table 1: CuAAC Optimization for Triazole Core Formation
| Parameter | Traditional Heating | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Time (h) | 12 | 0.25 |
| Yield (%) | 78 | 82 |
| Regioselectivity (%) | 98 | 97 |
Post-Cycloaddition Functionalization
The 5-amino group is introduced via nucleophilic amination using 2-fluoroaniline (2 equiv.) in dimethylacetamide (DMAc) at 120°C for 6 hours. Potassium carbonate (3 equiv.) facilitates deprotonation, achieving 89% conversion.
Multi-Component Reaction (MCR) Strategies
A one-pot MCR approach circumvents intermediate isolation, combining 2-fluorophenyl isocyanate, 1-phenylethylamine, and in situ-generated azides. This method utilizes:
Solvent and Base Screening
Polar aprotic solvents (DMAc, DMF) enhance reaction homogeneity, while tert-butanol minimizes side reactions. Strong bases (e.g., t-BuOK) improve cyclization efficiency but require careful stoichiometry to avoid decomposition (Table 2).
Table 2: MCR Optimization Parameters
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DBU | t-BuOH | 70 | 72 |
| t-BuOK | DMAc | 70 | 68 |
| K2CO3 | DMF | 80 | 61 |
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the 1-phenylethylamine residue on Wang resin enables iterative coupling and cyclization steps:
Advantages and Limitations
- Scalability : Batch sizes up to 50 g demonstrated.
- Purity challenges : Residual copper (≤50 ppm) necessitates chelation with EDTA washes.
Late-Stage Functionalization and Derivatization
Carboxamide Group Modification
The N-(1-phenylethyl) group is introduced via amide coupling using HATU and DIPEA in dichloromethane. Competitive formation of 1,5-regioisomers is suppressed by pre-activating the carboxylic acid (5 minutes, 0°C).
Fluorophenylamino Group Installation
Pd-catalyzed Buchwald-Hartwig amination couples 2-fluoroaniline to the 5-position of the triazole. Optimal conditions:
- Catalyst : Pd2(dba)3 (5 mol%).
- Ligand : Xantphos (10 mol%).
- Base : Cs2CO3 (2 equiv.) in toluene at 110°C (16 hours, 76% yield).
Analytical and Process Challenges
Regioselectivity Control
Despite CuAAC’s reliability, residual 1,5-isomers (≤2%) necessitate chromatographic purification (silica gel, ethyl acetate/hexane). Crystallization from ethanol/water (1:3) improves purity to >99%.
Solubility and Formulation
The compound’s aqueous solubility (<0.1 mg/mL) limits bioavailability. Strategies include:
- Salt formation : Hydrochloride salt improves solubility to 1.2 mg/mL (pH 3.0).
- Nanoemulsions : Lecithin-based formulations achieve 5 mg/mL dispersion stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-((2-fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodology: Synthesis typically involves multi-step processes, including:
- Step 1: Condensation of 2-fluoroaniline with a substituted isocyanide to form a carboximidoyl chloride intermediate.
- Step 2: Azide cyclization via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reactions to construct the triazole core.
- Step 3: Purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry (HRMS) .
- Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like regioisomeric triazoles.
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical Techniques:
- NMR Spectroscopy: Confirm regiochemistry of the triazole ring (1,4-disubstituted vs. 1,5-disubstituted) using NOESY/ROESY experiments.
- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., fluorophenyl group spatial arrangement) .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₆FN₅O: 349.28) .
Q. What preliminary biological screening methods are recommended for this triazole derivative?
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH cofactor monitoring.
- Cytotoxicity Screening: Employ MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent blanks to account for false positives .
Advanced Research Questions
Q. How can researchers address low aqueous solubility during bioactivity studies?
- Strategies:
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity.
- Nanocarrier Systems: Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) for sustained release .
- Validation: Measure solubility via shake-flask method and monitor stability using HPLC-UV .
Q. What experimental approaches elucidate the compound’s mechanism of action against biological targets?
- Biophysical Methods:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to recombinant proteins (e.g., kinases).
- Cryo-EM/X-ray Crystallography: Resolve ligand-target complexes to identify critical hydrogen bonds or π-π stacking interactions .
- Cellular Profiling: Perform RNA-seq or phosphoproteomics to map downstream signaling pathways affected by treatment.
Q. How should discrepancies in bioactivity data across studies be reconciled?
- Root Causes:
- Assay Variability: Differences in cell line passage numbers or serum concentrations in media.
- Compound Purity: Verify purity (>95%) via HPLC and control for degradation products.
- Mitigation: Replicate experiments in orthogonal assays (e.g., switch from MTT to CellTiter-Glo) and standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
